5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine
Description
5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine (CID 86619050) is a thiazole derivative characterized by a 1,3-thiazole core with an amine group at position 2 and an oxane-4-carbonyl moiety at position 5. Its molecular formula is C₈H₁₂N₂OS, with a molecular weight of 184.26 g/mol (calculated from constituent atomic masses) .
Properties
IUPAC Name |
(2-amino-1,3-thiazol-5-yl)-(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-9-11-5-7(14-9)8(12)6-1-3-13-4-2-6/h5-6H,1-4H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTNUFYLUWCZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)C2=CN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine typically involves the reaction of oxane-4-carbonyl chloride with 1,3-thiazol-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Thiazol-2-amine derivatives are widely explored for their bioactivity and physicochemical properties. Below is a detailed comparison with structurally related analogs:
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects : The oxane-4-carbonyl group in the target compound contrasts with aryl (e.g., fluorophenyl ) or heteroaryl (e.g., pyridinyl ) substituents in analogs. This difference impacts lipophilicity, with LogP values likely lower for the oxane derivative due to the polar carbonyl.
Antiproliferative Activity
- Diaryl Thiazol-2-amines : Compound 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) inhibits tubulin polymerization, induces G2/M cell cycle arrest, and shows IC₅₀ values of 0.12–0.45 µM in cancer cell lines .
- 5-Aryl Derivatives : Fluorophenyl-substituted analogs (e.g., ) are hypothesized to target kinases or tubulin but lack explicit activity data.
Antibacterial and Antitubercular Activity
- Nitrothiophene Carboxamides : Derivatives like Compound 17 (5-nitro-N-(4-(6-trifluoromethylpyridin-3-yl)thiazol-2-yl)thiophene-2-carboxamide) exhibit narrow-spectrum antibacterial activity .
- Mortalin Inhibitors : MortaparibMild, a triazole-thiazol-2-amine hybrid, co-inhibits mortalin and PARP1 in cancer therapy .
Target Compound: No direct bioactivity data are available, but its oxane carbonyl could modulate interactions with enzymes or receptors, warranting further evaluation.
Stability and Metabolic Considerations
- Oxane Carbonyl : The ester-like carbonyl may undergo hydrolysis in vivo, unlike stable aryl substituents. This could limit half-life but generate bioactive metabolites.
- Aryl Derivatives : Fluorophenyl groups enhance metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
Biological Activity
5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The presence of an oxane carbonyl group enhances its chemical reactivity and biological potential. Its structure can be depicted as follows:
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily:
- Antimicrobial Activity : Thiazole derivatives are known for their significant antibacterial and antifungal properties. Studies have shown that this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : The compound has been evaluated for its potential in cancer therapy. It acts as a selective inhibitor of specific targets involved in cancer cell proliferation and survival pathways. For instance, it has shown promise in inhibiting CDK9, a key player in the regulation of transcription and cell cycle progression .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways by binding to their active sites, thereby blocking substrate access and altering metabolic processes.
- Signal Transduction Modulation : By affecting signaling pathways, it can influence gene expression related to cell growth and apoptosis.
Synthesis
The synthesis of this compound can be achieved through various chemical reactions involving thiazole derivatives. A common synthetic route includes:
- Formation of Thiazole Ring : Utilizing precursors like thiourea and appropriate carbonyl compounds.
- Oxane Integration : Introducing the oxane moiety through acylation or similar reactions.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Anticancer Activity : A study reported that the compound inhibited CDK9-mediated transcription in cancer cells, leading to reduced levels of anti-apoptotic proteins such as Mcl-1, ultimately triggering apoptosis .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
